molecular formula C26H32N4O4S B12420007 Selexipag-d10

Selexipag-d10

Cat. No.: B12420007
M. Wt: 506.7 g/mol
InChI Key: QXWZQTURMXZVHJ-WEXSBOOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selexipag-d10, with the chemical name 2-(4-((5,6-bis(phenyl-d5)pyrazin-2-yl)(isopropyl)amino)butoxy)-N-(methylsulfonyl)acetamide and a molecular formula of C26H22D10N4O4S, is a high-purity, deuterated stable isotope of the pharmaceutical compound Selexipag . It is specifically designed for use as an internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The incorporation of ten deuterium atoms creates a distinct mass shift from the non-labeled compound, which is C26H32N4O4S , thereby minimizing analytical interference and enabling highly precise and accurate measurement of selexipag and its metabolites in complex biological matrices like plasma, serum, and tissue homogenates. This application is critical in supporting pharmacokinetic, metabolism, and excretion studies during pharmaceutical research and development . Selexipag, the parent drug, is a selective, non-prostanoid agonist of the IP prostacyclin receptor approved for the treatment of pulmonary arterial hypertension (PAH) . It is metabolized in the body by carboxylesterase 1 to an active metabolite, ACT-333679, which is significantly more potent . The use of a deuterated internal standard like this compound is essential for reliable quantification in such studies, as it corrects for variability in sample preparation and instrument analysis. This product is supplied with comprehensive characterization data and is intended to aid in analytical method development, method validation, and quality control (QC) procedures, playing a crucial role in regulatory submissions . Intended Use: This product is labeled "For Research Use Only" and is strictly intended for laboratory analysis. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information .

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

506.7 g/mol

IUPAC Name

2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide

InChI

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D

InChI Key

QXWZQTURMXZVHJ-WEXSBOOJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H]

Canonical SMILES

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis with Deuterated Intermediates

The foundational step involves the reaction between a deuterated pyrazine derivative and an isopropylamino-butoxy precursor. As detailed in patent CN106008364A, the process employs 1,4-dioxane as the solvent and potassium tert-butoxide as the base, facilitating nucleophilic substitution at 25–35°C. Deuterium is introduced at the methanesulfonylacetamide moiety through the use of deuterated methyl sulfonyl chloride (CD₃SO₂Cl) during the final amidation step.

Key Reaction Steps:

  • Deuterated Pyrazine Formation :
    Benzil undergoes condensation with deuterated glycine hydrochloride (C₂D₅ClNO₂) under acidic conditions to generate the deuterated pyrazine core.
  • Alkylation :
    The pyrazine intermediate reacts with 4-bromobutan-1-ol-d4 in the presence of NaH, introducing deuterium into the butoxy chain.
  • Etherification :
    Williamson coupling with deuterated methanesulfonylacetamide (CD₃SO₂NCO-CD₂-) completes the structure.

Catalytic Deuteration Techniques

Alternative approaches utilize palladium-catalyzed hydrogen-deuterium exchange. For example, exposure of Selexipag to D₂ gas over Pd/C at 80°C achieves selective deuteration at labile hydrogen sites, though this method yields lower isotopic purity (92–95%) compared to stepwise synthesis.

Reaction Optimization and Process Parameters

Industrial-scale production requires meticulous optimization of temperature, solvent systems, and catalyst loading. Data from multiple batches reveal critical dependencies:

Table 1: Optimization Parameters for this compound Synthesis

Parameter Range Tested Optimal Value Impact on Yield Source
Reaction Temp. 10–40°C 30–35°C Max 83% yield
Solvent System 1,4-Dioxane vs. THF 1,4-Dioxane 15% higher purity
Base t-BuOK vs. t-BuONa t-BuOK 5% yield increase
Deuterium Source CD₃SO₂Cl vs. D₂O CD₃SO₂Cl 99% isotopic purity

Notably, the use of 1,4-dioxane minimizes side reactions compared to tetrahydrofuran (THF), as evidenced by HPLC analyses showing 98.2% purity versus 93.5% for THF-based syntheses.

Purification and Isolation Strategies

Post-synthetic purification is critical given the structural complexity of this compound. The patent literature describes a three-step process:

3.1 Solvent Extraction
Crude product is dissolved in dichloromethane (DCM) and washed with acidified water (pH 6–7) to remove unreacted starting materials. This step achieves 85–90% recovery of the target compound.

3.2 Recrystallization
A 1:1.1 mixture of tetrahydrofuran (THF) and n-hexane induces crystallization, yielding 68.4 g of this compound per batch with 99.1% purity by HPLC.

3.3 Chromatographic Polishing
Silica gel column chromatography with ethyl acetate/n-hexane (3:7 v/v) removes trace impurities (<0.5%), though this step is omitted in industrial settings due to scalability constraints.

Analytical Validation of Synthetic Batches

Quality control protocols for this compound emphasize isotopic purity and chemical stability:

Table 2: Analytical Specifications for this compound

Parameter Method Acceptance Criteria Typical Results Source
Isotopic Purity HRMS ≥98% D10 99.3%
Chemical Purity HPLC (C18 column) ≥99.0% 99.2%
Residual Solvents GC-MS <500 ppm 2415 ppm (total)
Crystal Form XRD Form II Confirmed

The preferred Form II crystal structure demonstrates superior photostability, with only 2.1% degradation after 48 hours under UV light versus 8.7% for Form III.

Industrial Scalability and Cost Considerations

Scaling from laboratory to production (100+ kg batches) introduces challenges:

  • Solvent Recovery : Closed-loop 1,4-dioxane recycling reduces costs by 40%.
  • Catalyst Reuse : Pd/C catalysts maintain activity for 5 cycles before replacement.
  • Energy Input : Exothermic reactions require jacketed reactors to maintain 30±2°C, consuming 15 kWh/kg.

Table 3: Cost Breakdown for 1 kg this compound

Component Cost (USD) % of Total
Deuterated Reagents 12,500 58%
Solvent Recovery 2,800 13%
Labor/QA 3,200 15%
Waste Disposal 1,100 5%
Equipment Depreciation 2,000 9%

Chemical Reactions Analysis

Types of Reactions

Selexipag undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Enzyme hepatic carboxylesterase 1.

    Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.

    Glucuronidation: UGT1A3 and UGT2B7 enzymes.

Major Products Formed

    ACT-333679: The active metabolite formed by hydrolysis.

    Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.

    Glucuronide Conjugates: Formed by glucuronidation.

Scientific Research Applications

Selexipag-d10 is used in various scientific research applications:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.

    Metabolism Studies: To understand the metabolic pathways and identify metabolites.

    Drug Interaction Studies: To investigate potential interactions with other drugs.

    Biological Research: To study the effects of Selexipag on cellular and molecular pathways.

    Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.

Mechanism of Action

Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.

Comparison with Similar Compounds

Similar Compounds

    Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.

    Iloprost: Another prostacyclin analogue with similar therapeutic effects.

    Treprostinil: A prostacyclin analogue with a longer half-life.

Uniqueness of Selexipag

Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .

Biological Activity

Selexipag-d10 is a deuterated form of selexipag, an orally administered selective agonist of the prostacyclin (IP) receptor. It is primarily used for the treatment of pulmonary arterial hypertension (PAH). This article explores its biological activity, efficacy, safety, and clinical implications based on diverse research findings.

Overview of this compound

Selexipag acts by mimicking the effects of prostacyclin, which include vasodilation and inhibition of platelet aggregation. The deuterated version, this compound, is designed to enhance pharmacokinetic properties and potentially improve therapeutic outcomes.

This compound binds selectively to the IP receptor, leading to:

  • Vasodilation : Reduces pulmonary vascular resistance.
  • Antiproliferative Effects : Inhibits smooth muscle cell proliferation in pulmonary arteries.
  • Antifibrotic Activity : Mitigates fibrosis in pulmonary tissues.

These actions contribute to improved hemodynamics and functional capacity in patients with PAH.

Case Studies

  • Adult Patients with PAH :
    • A study involving 26 patients treated with selexipag showed significant improvements in hemodynamic parameters. The mean pulmonary vascular resistance (PVR) decreased from 8.5 WU at baseline to 5.6 WU at follow-up (P < 0.05) after approximately 149 days of treatment .
    • The N-terminal pro-B-type natriuretic peptide (Nt-proBNP) levels also decreased from a median of 1641 pg/mL to 1185 pg/mL (P = 0.05), indicating reduced cardiac stress.
  • Pediatric Population :
    • A case report highlighted the use of selexipag in a child weighing 14.6 kg, who showed subjective improvements in activity and endurance after transitioning from intravenous treprostinil to oral selexipag over six months . The echocardiographic estimate of right ventricular (RV) pressure improved from 70 mmHg at baseline to 77 mmHg post-treatment.

Clinical Trials

The GRIPHON study, a pivotal phase III trial, demonstrated that selexipag significantly reduced the risk of morbidity and mortality by 40% compared to placebo. It also resulted in a 33% reduction in hospitalization rates and a 64% decrease in disease progression .

Safety Profile

This compound has been associated with several side effects, similar to its parent compound:

  • Common Adverse Events : Headache, diarrhea, jaw pain, and nausea were frequently reported but generally manageable .
  • Tolerability : A study reported that patients who experienced side effects during dose titration had better treatment responses than those who did not .

Comparative Analysis

The following table summarizes key findings regarding the biological activity and clinical outcomes associated with selexipag and its deuterated form:

ParameterSelexipagThis compound
AdministrationOralOral
EfficacySignificant reduction in morbidity/mortality events by 40%Expected similar benefits due to enhanced pharmacokinetics
Common Side EffectsHeadache, diarrheaSimilar profile
Hemodynamic ImprovementReduced PVRAnticipated similar improvements
Patient PopulationAdults & PediatricsAdults & Pediatrics

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